molecular formula C7H13O4P B098095 diethyl prop-2-ynyl phosphate CAS No. 17118-80-8

diethyl prop-2-ynyl phosphate

Cat. No. B098095
Key on ui cas rn: 17118-80-8
M. Wt: 192.15 g/mol
InChI Key: BURXZHCIEDSVSW-UHFFFAOYSA-N
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Patent
US04327040

Procedure details

1 mol of phosphoric acid diethyl ester chloride and 1.07 mols of 50% strength sodium hydroxide solution were added dropwise to 3.33 mols of propargyl alcohol (233% excess) at 15°-20° C. The mixture was stirred for 15 minutes, water was added to dissolve the salt and the mixture was extracted with 800 ml of chloroform. On distillation, 70% of phosphoric acid diethyl propargyl ester was obtained.
Name
phosphoric acid diethyl ester chloride
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.33 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[CH2:2]([O:4][P:5](=O)([OH:9])[O:6][CH2:7][CH3:8])[CH3:3].[OH-].[Na+].[CH2:13]([OH:16])[C:14]#[CH:15]>O>[CH2:13]([O:16][P:5](=[O:9])([O:6][CH2:7][CH3:8])[O:4][CH2:2][CH3:3])[C:14]#[CH:15] |f:0.1,2.3|

Inputs

Step One
Name
phosphoric acid diethyl ester chloride
Quantity
1 mol
Type
reactant
Smiles
[Cl-].C(C)OP(OCC)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.33 mol
Type
reactant
Smiles
C(C#C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the salt
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 800 ml of chloroform
DISTILLATION
Type
DISTILLATION
Details
On distillation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C#C)OP(OCC)(OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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